2'-TBDMS-ibu-rG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2’-TBDMS-ibu-rG involves the protection of the 2’-hydroxyl group of ribonucleosides with the tert-butyldimethylsilyl (TBDMS) group. This protection is achieved through controlled reactions between N-protected 5’-O-(4,4’-dimethoxytrityl)ribonucleoside derivatives and tert-butyldimethylsilyl chloride in the presence of a base . The resulting 2’-O-TBDMS-ribonucleoside derivatives are then phosphitylated to form the final phosphoramidite product .
Chemical Reactions Analysis
2’-TBDMS-ibu-rG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using standard oxidizing agents such as iodine in water or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Scientific Research Applications
2’-TBDMS-ibu-rG is widely used in scientific research, particularly in the field of RNA interference (RNAi). It is employed in the chemical synthesis of RNA oligonucleotides, which are used for sequence-specific inhibition of gene expression . This compound is also utilized in target validation and drug development techniques, making it valuable in both basic molecular biology research and therapeutic applications .
Mechanism of Action
2’-TBDMS-ibu-rG is similar to other 2’-O-protected RNA phosphoramidites, such as 2’-O-methyl (2’-OMe) and 2’-fluoro (2’-F) phosphoramidites . the TBDMS group offers unique advantages, including higher coupling efficiency and better suppression of side reactions during RNA synthesis . Additionally, the TBDMS group provides greater stability in solution compared to other protecting groups .
Comparison with Similar Compounds
- 2’-O-methyl (2’-OMe) phosphoramidites
- 2’-fluoro (2’-F) phosphoramidites
- 2’-O-TC (1,1-dioxo-λ6-thiomorpholine-4-carbothioate) phosphoramidites
Properties
Molecular Formula |
C20H33N5O6Si |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C20H33N5O6Si/c1-10(2)16(28)23-19-22-15-12(17(29)24-19)21-9-25(15)18-14(27)13(26)11(31-18)8-30-32(6,7)20(3,4)5/h9-11,13-14,18,26-27H,8H2,1-7H3,(H2,22,23,24,28,29)/t11-,13-,14-,18-/m1/s1 |
InChI Key |
RUKACXRBRJHKDV-XWXWGSFUSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO[Si](C)(C)C(C)(C)C)O)O |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO[Si](C)(C)C(C)(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.